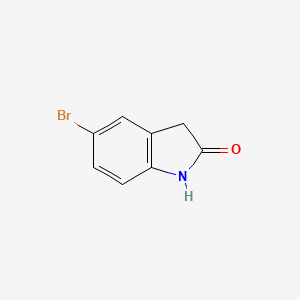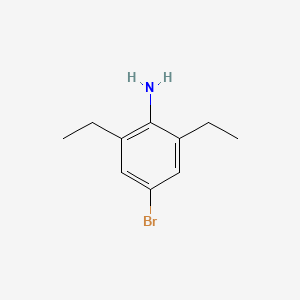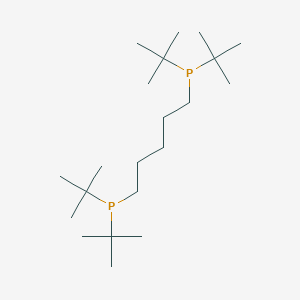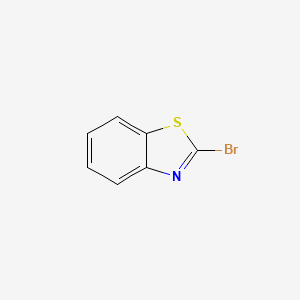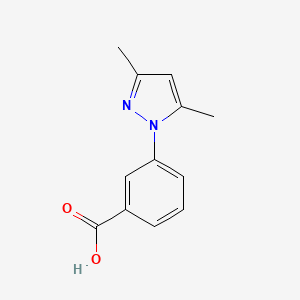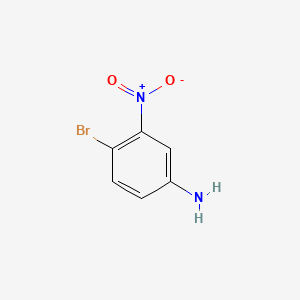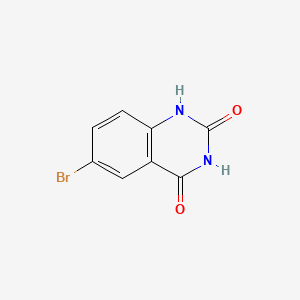
6-Bromoquinazoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione has been explored through several methods. One significant pathway involves the reaction of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid, leading to derivatives through interactions with water, alcohols, ammonia, and amines. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained and further reacted to produce a series of sulfonated products (Kuryazov et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives of 6-Bromoquinazoline-2,4(1H,3H)-dione has been elucidated through crystallographic studies. For example, the structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione shows a nearly perpendicular orientation of the phenyl ring to the quinazoline ring system (Candan et al., 2001).
Chemical Reactions and Properties
6-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions leading to the synthesis of biologically active compounds and intermediates. For instance, it serves as an important intermediate in the synthesis of GSK2126458, illustrating its pivotal role in medicinal chemistry (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Interaction with Nucleophilic Reagents
6-Bromoquinazoline-2,4(1H,3H)-dione has been synthesized and studied for its interactions with various nucleophilic reagents. Kuryazov et al. (2010) discovered that when reacting this compound with chlorosulfonic acid, instead of the expected product, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained. This compound showed diverse reactions with water, alcohols, ammonia, and various amines, leading to the formation of 6-bromo-8X-quinazoline-2,4(1H,3H)-diones and 6-bromo-8-mercaptoquinazoline-2,4-dione through reduction processes (Kuryazov et al., 2010).
Spectroscopic Characterization and Structural Analysis
A detailed spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione, a related compound, was conducted by Kesternich et al. (2013). This study included techniques like X-ray diffraction, IR, NMR, and hydrogen bonding analysis, providing a comprehensive understanding of the molecular structure and characteristics of similar quinazoline diones (Kesternich et al., 2013).
Catalytic Synthesis Using Carbon Dioxide
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives using carbon dioxide and catalytic amounts of cesium carbonate. This method was significant for the synthesis of key intermediates for several drugs, highlighting the role of 6-Bromoquinazoline-2,4(1H,3H)-dione in pharmaceutical synthesis (Patil et al., 2008).
Antitumor Potential
Al-Romaizan et al. (2019) synthesized novel derivatives of 6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones, which demonstrated significant antitumor activity. This study highlights the potential of 6-Bromoquinazoline-2,4(1H,3H)-dione derivatives in cancer treatment (Al-Romaizan et al., 2019).
Safety And Hazards
Orientations Futures
Given the significant biological activities of quinazoline derivatives, more attention has been drawn to their synthesis and bioactivities research12. The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored12. This suggests that future research may continue to explore the synthesis methods and biological activities of these compounds.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to the original papers12345.
Propriétés
IUPAC Name |
6-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVFUAHGLJVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347078 | |
| Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
88145-89-5 | |
| Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4(1H,3H)-quinazolinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




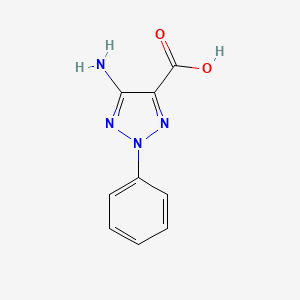
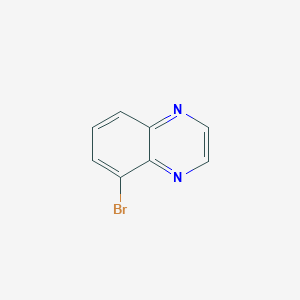
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)
